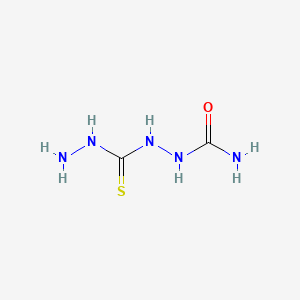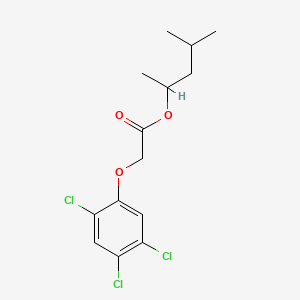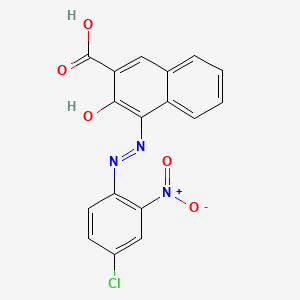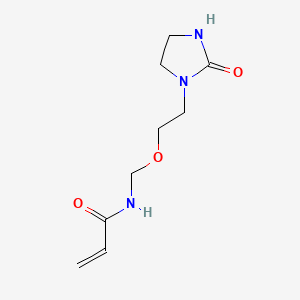
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups. The compound’s structure includes an acrylamide group, which is known for its polymerization capabilities, and an imidazolidinone ring, which adds to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide typically involves the reaction of 2-(2-oxoimidazolidin-1-yl)ethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to optimize the conditions. The product is then isolated and purified using industrial-scale techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: The acrylamide group can undergo free radical polymerization to form polymers.
Substitution Reactions: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(this compound)
Substitution Reactions: Substituted imidazolidinone derivatives
Hydrolysis: Corresponding carboxylic acid and amine
Wissenschaftliche Forschungsanwendungen
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Wirkmechanismus
The mechanism of action of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide involves its ability to form covalent bonds with other molecules through its acrylamide group. This reactivity allows it to polymerize and form networks, which can be tailored for specific applications. The imidazolidinone ring provides stability and can interact with various molecular targets, enhancing the compound’s functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- N-(2-(2-Oxo-1-imidazolidinyl)ethyl)methacrylamide
- Methacryloxyethyl ethylene urea
Uniqueness
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is unique due to its combination of an acrylamide group and an imidazolidinone ring. This combination provides both reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable networks sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
93942-71-3 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
N-[2-(2-oxoimidazolidin-1-yl)ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C9H15N3O3/c1-2-8(13)11-7-15-6-5-12-4-3-10-9(12)14/h2H,1,3-7H2,(H,10,14)(H,11,13) |
InChI-Schlüssel |
XQRRIDDPQBRVFF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NCOCCN1CCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





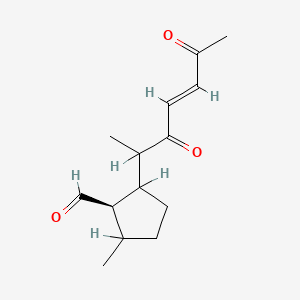
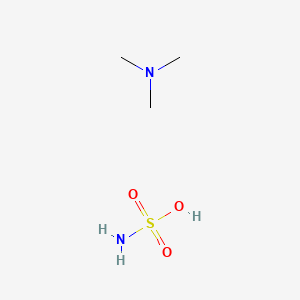
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)


